molecular formula C10H7NO B12872356 2-Methylbenzofuran-6-carbonitrile

2-Methylbenzofuran-6-carbonitrile

Cat. No.: B12872356
M. Wt: 157.17 g/mol
InChI Key: JPBFZFOTKVFASB-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-6-carbonitrile is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by a methyl group at the 2-position and a nitrile group at the 6-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzofuran-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-(2-cyanophenyl)acetaldehyde derivatives. This reaction can be catalyzed by acids or bases and often requires elevated temperatures to proceed efficiently .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzofuran-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylbenzofuran-6-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Methylbenzofuran-5-carbonitrile
  • 2-Methylbenzofuran-7-carbonitrile
  • 2-Methylbenzofuran-4-carbonitrile

Comparison: 2-Methylbenzofuran-6-carbonitrile is unique due to the specific positioning of the nitrile group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity towards electrophiles and nucleophiles .

Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-methyl-1-benzofuran-6-carbonitrile

InChI

InChI=1S/C10H7NO/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5H,1H3

InChI Key

JPBFZFOTKVFASB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)C#N

Origin of Product

United States

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